![molecular formula C10H10ClNO4 B3007625 2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid CAS No. 847617-07-6](/img/structure/B3007625.png)

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

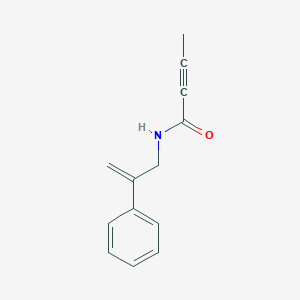

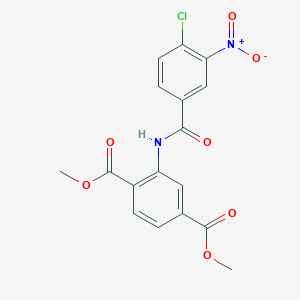

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid is a chemical compound with the CAS Number: 847617-07-6 . It has a molecular weight of 243.65 . The IUPAC name for this compound is 2-chloro-5-[(ethoxycarbonyl)amino]benzoic acid .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid is 1S/C10H10ClNO4/c1-2-16-10 (15)12-6-3-4-8 (11)7 (5-6)9 (13)14/h3-5H,2H2,1H3, (H,12,15) (H,13,14) .Physical And Chemical Properties Analysis

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Anti-inflammatory Agents

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid: is a precursor in the synthesis of mesalamine , an anti-inflammatory drug used in the treatment of inflammatory bowel diseases . The synthesis involves a green approach starting with 2-chloro-5-nitrobenzoic acid, which is converted to mesalamine through a one-pot method. This process is characterized by high yield and cost-effectiveness, making it significant for large-scale production.

Peptide Synthesis

This compound is utilized in peptide synthesis as part of solution-phase methods. It serves as a building block for peptides, which are essential in various biological processes and therapeutic applications. The ability to incorporate such specific amino acid derivatives allows for the creation of peptides with precise functions .

Production of Disease-Modifying Antirheumatic Drugs (DMARDs)

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid: is involved in the preparation of DMARDs, which are critical in managing diseases like rheumatoid arthritis. These drugs slow the progression of joint damage and improve long-term outcomes .

Intermediate for Synthesis of Quinazolinones

The compound is used to produce 6-chloro-3H-quinazolin-4-one , a chemical structure that is part of various pharmacologically active molecules. Quinazolinones have been studied for their potential in treating cancer, viral infections, and other conditions .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-5-(ethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-2-16-10(15)12-6-3-4-8(11)7(5-6)9(13)14/h3-5H,2H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMQWZHBPOEBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)

![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)

![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)

![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)